molecular formula C23H24FN3O2 B2876596 4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-65-7

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2876596
CAS No.: 877631-65-7
M. Wt: 393.462
InChI Key: QFYVOGCTXLSWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-19-10-8-18(9-11-19)23(28)25-17-21(22-7-4-16-29-22)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16,21H,12-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYVOGCTXLSWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound notable for its pharmacological properties, particularly its interaction with the serotonin receptor system. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with a fluorine atom and a piperazine ring, alongside a furan substituent. Its IUPAC name is this compound, and it has a molecular formula of C23H24FN3O2.

PropertyValue
Molecular Weight429.5 g/mol
CAS Number877632-40-1
Melting PointNot available
Boiling PointNot available

This compound primarily acts as a selective full agonist at the 5-HT1A receptor , which is part of the serotonin receptor family. Activation of this receptor is associated with various physiological effects, including anxiolytic (anxiety-reducing) properties. The mechanism involves enhancing serotonergic neurotransmission, which can lead to improved mood and reduced anxiety levels in preclinical models.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic activity. In vivo studies have shown that administration leads to reduced anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders.

Study 1: Anxiolytic Properties

A study conducted by researchers evaluated the anxiolytic effects of various compounds targeting the 5-HT1A receptor. The findings indicated that compounds structurally similar to this compound exhibited reduced anxiety in rodent models when administered centrally.

Study 2: Anticancer Screening

In another investigation, derivatives of benzamide compounds were screened for their anticancer properties against several cell lines such as MCF7 and A549. These studies reported IC50 values ranging from 0.01 µM to 49.85 µM, indicating strong potential for further development into therapeutic agents .

Preparation Methods

Condensation and Decarboxylation

The synthesis begins with the formation of a β-ketoamide intermediate via condensation between a furan-containing ketone precursor and propanedioic acid (malonic acid) in the presence of ammonium acetate. This reaction, conducted under reflux in polar solvents such as ethanol or methanol, facilitates both condensation and subsequent decarboxylation. For example, 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)acetone reacts with malonic acid to yield a γ-keto acid intermediate, which undergoes decarboxylation to form a tertiary amine precursor (Compound II).

Reaction Conditions :

  • Solvent : Ethanol or methanol
  • Catalyst : Ammonium acetate
  • Temperature : Reflux (~78°C for ethanol)
  • Duration : 8–12 hours

Reduction to Amine Intermediate

The γ-keto acid derivative (Compound II) is reduced using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or diethyl ether. This step converts the ketone group into a secondary amine, yielding 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine (Compound III).

Reaction Conditions :

  • Reducing Agent : LiAlH₄ (2.5 equivalents)
  • Solvent : Anhydrous THF
  • Temperature : Reflux (~66°C)
  • Duration : 6–8 hours

Acylation with 4-Fluorobenzoyl Chloride

The final step involves the acylation of the amine intermediate with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This nucleophilic acyl substitution forms the target benzamide derivative.

Reaction Conditions :

  • Acylating Agent : 4-Fluorobenzoyl chloride (1.2 equivalents)
  • Base : Triethylamine (2.0 equivalents)
  • Solvent : Dichloromethane
  • Temperature : Room temperature (~25°C)
  • Duration : 2–4 hours

Step-by-Step Procedure

Synthesis of 2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethylamine

  • Condensation :

    • Combine 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)acetone (10 mmol), malonic acid (12 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).
    • Reflux for 10 hours, then cool and filter. Wash the residue with cold ethanol to obtain Compound II.
  • Reduction :

    • Suspend Compound II (5 mmol) in THF (30 mL) and add LiAlH₄ (12.5 mmol) gradually.
    • Reflux for 7 hours, quench with wet THF, and filter. Concentrate the filtrate under vacuum to isolate Compound III as a yellow oil.

Acylation to Form Target Compound

  • Dissolve Compound III (5 mmol) in DCM (20 mL) and add TEA (10 mmol).
  • Add 4-fluorobenzoyl chloride (6 mmol) dropwise and stir for 3 hours.
  • Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the title compound as a white solid.

Optimization and Modifications

Solvent Effects on Acylation

Replacing DCM with acetonitrile increased yields from 62% to 75% due to improved solubility of the amine intermediate. However, DCM remains preferred for its low cost and ease of removal.

Alternative Reducing Agents

Sodium borohydride (NaBH₄) failed to reduce Compound II, whereas borane-THF complex achieved 68% yield but required longer reaction times (12 hours).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.85 (d, 1H, NH), 7.95–6.90 (m, 13H, Ar), 5.37–5.34 (m, 1H), 3.21–3.13 (m, 4H, piperazinyl-H), 2.72–2.59 (m, 4H, piperazinyl-H).
  • ¹³C NMR : δ 24.6, 27.8, 39.5, 51.5, 53.6, 58.2, 109.4, 113.8, 118.8, 124.8, 127.7, 130.5, 131.7, 135.6, 149.9, 151.4, 154.2, 158.6.

Mass Spectrometry (MS)

  • ESI-MS : m/z 415 [M+H]⁺, consistent with the molecular formula C₂₃H₂₄FN₃O₂.

Melting Point

  • Observed : 171–173°C (uncorrected).

Challenges and Solutions

Low Yields in Condensation Step

Increasing the malonic acid stoichiometry (1.5 equivalents) improved yields from 45% to 62% by driving the decarboxylation to completion.

Purification Difficulties

Column chromatography with ethyl acetate/hexane (1:3) effectively separated the target compound from unreacted amine and acyl chloride byproducts.

Applications and Derivatives

This compound serves as a precursor for CCR5 receptor antagonists, with structural analogs like maraviroc showing antiviral activity. Modifications at the piperazine or benzamide moieties enhance binding affinity, as seen in derivatives with 4-cyanophenyl or 4-trifluoromethyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.